molecular formula C21H24ClN5O6 B12915021 N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

Cat. No.: B12915021
M. Wt: 477.9 g/mol
InChI Key: XZXFETIYHPKOOL-NZUHDNPQSA-N
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Description

N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide: is a complex organic compound that features a purine base linked to a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide typically involves multiple steps. The process begins with the preparation of the purine base, followed by the attachment of the oxolan ring and the benzamide group. Key reagents include 2-chloroethanol, which is used to introduce the chloroethoxy group, and various catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The use of high-throughput techniques and advanced purification methods, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions may target the purine base or the benzamide group.

    Substitution: The chloroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In molecular biology, the compound can be used as a probe to study nucleic acid interactions and enzyme activities. Its ability to mimic natural nucleotides makes it valuable in research involving DNA and RNA.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the production of specialized materials and chemicals. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and nucleic acids, altering their activity and function. This interaction is mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity or disruption of nucleic acid structures.

Comparison with Similar Compounds

    Adenosine: Shares the purine base but lacks the benzamide group.

    Benzamide: Contains the benzamide group but lacks the purine base.

    2-Chloroethanol: Provides the chloroethoxy group but lacks the complex structure.

Uniqueness: N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is unique due to its combination of a purine base, an oxolan ring, and a benzamide group. This unique structure allows it to interact with a wide range of molecular targets, making it valuable in various scientific and industrial applications.

Biological Activity

N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is a complex organic compound with potential therapeutic applications. Its unique structure and biological properties have made it a subject of interest in pharmacological research. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a purine base linked to a benzamide group via a modified oxolane ring. Its molecular formula is C18H19N5O6C_{18}H_{19}N_{5}O_{6}, and it has a molecular weight of approximately 401.38 g/mol. The presence of various functional groups contributes to its biological activity.

Structural Formula

The structural representation can be summarized as follows:

ComponentStructure
Purine BasePurine Structure
Benzamide GroupBenzamide Structure
Oxolane RingOxolane Structure

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Receptor Binding : It may bind to various receptors, modulating their activity and influencing signaling pathways.
  • Gene Expression Modulation : By affecting transcription factors, it can alter gene expression patterns associated with disease states.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation.
    Cell LineIC50 (µM)Mechanism
    HeLa10Apoptosis induction
    MCF78Cell cycle arrest

Antiviral Activity

The compound has also shown potential antiviral effects against certain viral infections. Research indicates that it may inhibit viral replication by interfering with viral protein synthesis.

Antidiabetic Properties

Preliminary studies suggest that this compound could enhance insulin sensitivity and glucose uptake in adipocytes.

Study 1: Anticancer Efficacy

A study published in Cancer Research highlighted the efficacy of the compound in reducing tumor size in xenograft models. The treatment group showed a significant decrease in tumor volume compared to controls.

Study 2: Antiviral Activity

Research published in Virology Journal reported that the compound inhibited the replication of influenza virus in vitro by more than 70%, suggesting its potential as a therapeutic agent against viral infections.

Properties

Molecular Formula

C21H24ClN5O6

Molecular Weight

477.9 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C21H24ClN5O6/c1-12(31-8-7-22)32-17-16(29)14(9-28)33-21(17)27-11-25-15-18(23-10-24-19(15)27)26-20(30)13-5-3-2-4-6-13/h2-6,10-12,14,16-17,21,28-29H,7-9H2,1H3,(H,23,24,26,30)/t12?,14-,16-,17-,21-/m1/s1

InChI Key

XZXFETIYHPKOOL-NZUHDNPQSA-N

Isomeric SMILES

CC(OCCCl)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O

Canonical SMILES

CC(OCCCl)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O

Origin of Product

United States

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